molecular formula C10H17N3O B13087779 1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine

1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine

Cat. No.: B13087779
M. Wt: 195.26 g/mol
InChI Key: BVNVORQZESRZHG-UHFFFAOYSA-N
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Description

1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine is a pyrazole derivative characterized by a cyclohexyloxymethyl substituent at the N1 position and an amine group at the C3 position of the pyrazole ring.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

1-(cyclohexyloxymethyl)pyrazol-3-amine

InChI

InChI=1S/C10H17N3O/c11-10-6-7-13(12-10)8-14-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H2,11,12)

InChI Key

BVNVORQZESRZHG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OCN2C=CC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine typically involves the reaction of cyclohexanol with formaldehyde and a suitable amine under controlled conditions. The reaction is carried out in the presence of a catalyst, often at elevated temperatures, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar starting materials and catalysts. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs of 1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine, highlighting substituent groups, molecular weights, and physicochemical properties:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties References
1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-amine 4-Chlorobenzyl C₁₀H₁₀ClN₃ 207.66 pKa: 3.83; Density: 1.31 g/cm³
1-[3-(Trifluoromethyl)benzyl]-1H-pyrazol-3-amine 3-Trifluoromethylbenzyl C₁₁H₁₀F₃N₃ 241.22
1-[(4-Bromophenyl)methyl]-1H-pyrazol-3-amine 4-Bromobenzyl C₁₀H₁₀BrN₃ 252.11
1-[(Adamantan-1-yl)]-1H-pyrazol-3-amine Adamantyl C₁₃H₁₉N₃ 217.31 Enhanced lipophilicity
1-[(3-Fluorophenyl)methyl]-1H-pyrazol-3-amine 3-Fluorobenzyl C₁₀H₁₀FN₃ 191.21
This compound Cyclohexyloxymethyl C₁₀H₁₇N₃O 207.27* Predicted lower polarity vs. benzyl analogs

*Molecular weight calculated based on formula.

Key Observations:
  • Lipophilicity : The adamantyl-substituted analog exhibits enhanced lipophilicity due to its bulky, hydrophobic adamantane group, which improves membrane permeability . In contrast, benzyl-substituted analogs (e.g., 4-chloro or 4-bromo derivatives) show moderate lipophilicity, influenced by halogen electronegativity .
  • Acid-Base Properties : The pKa of the 4-chlorobenzyl analog (3.83) suggests moderate basicity, typical for pyrazol-3-amine derivatives .

Biological Activity

1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound's structural characteristics suggest it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, including its antimicrobial, antioxidant, and enzyme inhibition properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a cyclohexyloxy group. The general formula can be represented as follows:

CxHyNz\text{C}_x\text{H}_y\text{N}_z

Where xx, yy, and zz denote the number of carbon, hydrogen, and nitrogen atoms respectively. The presence of the cyclohexyloxy group is significant as it may influence the lipophilicity and bioavailability of the compound.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. A study evaluated various pyrazole compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) ranging between 31.25 µg/mL to 250 µg/mL against these bacteria .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (µg/mL)Target Pathogen
131.25Staphylococcus aureus
262.5Escherichia coli
3125Klebsiella pneumoniae
4250Pseudomonas aeruginosa

The study highlighted that compounds with specific substituents, such as halogens or sulfonamide groups, exhibited enhanced activity compared to their unsubstituted counterparts.

Antioxidant Activity

In addition to antimicrobial effects, the antioxidant potential of pyrazole derivatives has been investigated. A comparative study showed that several pyrazole compounds demonstrated significant radical scavenging activity when tested against standard antioxidants like butylhydroxytoluene (BHT). The percentage inhibition of antioxidant activity was measured at various concentrations:

Table 2: Antioxidant Activity of Pyrazole Derivatives

Compound% Inhibition at 3 µg/mL% Inhibition at 1000 µg/mL
3a41.81 ± 0.6764.84 ± 0.88
3b21.06 ± 0.4258.93 ± 0.34
3c23.18 ± 0.5665.75 ± 0.66

These findings suggest that the structural modifications in pyrazole derivatives can significantly enhance their antioxidant capacity, which may have implications for therapeutic applications in oxidative stress-related conditions .

Enzyme Inhibition

Pyrazole derivatives are known for their ability to inhibit specific enzymes, which is crucial for drug development targeting various diseases such as cancer and inflammation. The mechanism often involves binding to the active site or allosteric sites on enzymes, thereby modulating their activity.

A docking study revealed that certain derivatives of pyrazoles showed strong binding affinities to targets involved in inflammatory pathways, indicating their potential use as anti-inflammatory agents.

Case Studies

Recent studies have focused on synthesizing new pyrazole derivatives and evaluating their biological activities:

  • Synthesis and Evaluation : A series of new pyrazole compounds were synthesized and tested for antimicrobial and antioxidant activities in vitro. The results indicated promising dual-action capabilities against both microbial infections and oxidative stress .
  • Molecular Docking Studies : Molecular docking simulations provided insights into the interaction modes of these compounds with target proteins, reinforcing their potential as drug candidates.

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